molecular formula C24H17N3O2 B604358 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one

2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B604358
Poids moléculaire: 379.4 g/mol
Clé InChI: YLHFRTVCXAGXPU-RGEXLXHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Crystallographic Characterization via X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic system with space group P2₁/n (Table 1). The asymmetric unit contains one molecule, with bond lengths and angles consistent with quinazolinone and indole frameworks. Key structural features include:

  • Quinazolinone core : The 3,4-dihydroquinazolin-4-one moiety adopts a planar conformation, with a C4=O bond length of 1.225(3) Å .
  • (3Z)-Indolylidene substituent : The exocyclic C=C bond (C11–C12) measures 1.345(4) Å, confirming the Z-configuration .
  • Intermolecular interactions : N–H···O hydrogen bonds (2.89 Å) and π-π stacking (3.48 Å) between quinazolinone and phenyl rings stabilize the crystal lattice .

Table 1 : Crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 8.5737(8)
b (Å) 10.8268(10)
c (Å) 15.2490(13)
β (°) 104.070(10)
Volume (ų) 1371.0(2)

Spectroscopic Identification (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.91 (s, 1H, indole NH), 8.21 (d, J = 7.6 Hz, 1H, H-5 quinazolinone), 7.42–7.39 (m, 5H, phenyl), 6.91 (s, 1H, H-7 indole), 2.51 (s, 3H, CH₃) .
  • ¹³C NMR : δ 172.5 (C=O quinazolinone), 165.3 (C=N), 144.2 (C-2 indole), 126.8–115.4 (aromatic carbons) .

Infrared (IR) Spectroscopy :

  • Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1688 cm⁻¹ (C=N stretch) .
  • N–H deformation vibrations at 3223 cm⁻¹ .

UV-Vis Spectroscopy :

  • λₘₐₐ in MeCN: 285 nm (π→π* transition of quinazolinone) and 410 nm (n→π* transition of indolylidene) .

Mass Spectrometry (MS) :

  • ESI-MS: m/z 357.1 [M+H]⁺ (calc. 356.4) .

Conformational Analysis of the (3Z)-Indolylidene Moiety

The (3Z)-indolylidene group exhibits a non-planar conformation due to steric hindrance between the methyl group (C5) and quinazolinone core. Key observations:

  • Torsional angle C3–C11–C12–N1 measures 12.65°, indicating slight rotation .
  • Intramolecular C–H···N hydrogen bonds (2.32 Å) stabilize the Z-configuration .
  • DFT calculations (B3LYP/6-31G*) show a 2.28 eV energy gap between HOMO (indole) and LUMO (quinazolinone) .

Tautomeric Equilibria in Solution and Solid States

The compound exists predominantly in the keto-enamine form in both states:

  • Solid state : X-ray data confirm the absence of enol-imine tautomers .
  • Solution (DMSO-d₆) : ¹H NMR shows no exchange broadening, indicating a single tautomer .
  • Solvent-dependent studies in MeCN and DMF reveal no tautomeric shifts, unlike related Schiff bases .

Comparative Structural Analysis with Related Quinazolinone Derivatives

Table 2 : Structural comparisons with analogs

Compound C=O Bond (Å) C=N Bond (Å) Dihedral Angle (°)
Target compound 1.225(3) 1.345(4) 7.9(1)
3-Phenylquinazolinone 1.231(2) 1.332(3) 5.2(1)
2-Indolylquinazolinone 1.228(4) 1.338(5) 9.1(1)

Key differences include:

  • Substituent effects : The 5-methyl group on the indole increases steric bulk, widening the dihedral angle by 2.8° compared to unsubstituted analogs .
  • Hydrogen bonding : Unlike 3-phenyl derivatives, the indolylidene moiety enables additional N–H···O interactions .
  • Electron density : The (3Z)-configuration enhances conjugation, reducing the C=N bond length by 0.007 Å versus E-isomers .

Propriétés

Formule moléculaire

C24H17N3O2

Poids moléculaire

379.4 g/mol

Nom IUPAC

2-[(Z)-(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C24H17N3O2/c1-15-11-12-21-18(13-15)19(23(28)26-21)14-22-25-20-10-6-5-9-17(20)24(29)27(22)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28)/b19-14-

Clé InChI

YLHFRTVCXAGXPU-RGEXLXHISA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

SMILES isomérique

CC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

SMILES canonique

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origine du produit

United States

Méthodes De Préparation

Anthranilamide Cyclocondensation

Anthranilamide undergoes cyclization with benzaldehyde derivatives to form 3-phenyl-3,4-dihydroquinazolin-4-one. A representative protocol from involves:

Reagents :

  • Anthranilamide (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Hydrochloric acid (10 mol%)

Conditions :

  • Solvent: Acetic acid (0.5 M)

  • Temperature: Reflux (110°C)

  • Time: 6 hours

Yield : 75%.

This method benefits from operational simplicity but requires rigorous exclusion of moisture to prevent hydrolysis of the imine intermediate.

Transition Metal-Catalyzed Dehydrogenation

Patent CN107778256B discloses a iridium-catalyzed method for converting 2,3-dihydroquinazolin-4(3H)-one to the aromatic quinazolinone:

Catalyst : [Cp*IrCl2]2 (1 mol%)
Solvent : Toluene
Conditions : 110–120°C, 12 hours under N2
Yield : 82%.

This approach achieves higher yields than traditional acid-catalyzed methods but necessitates specialized metal catalysts.

Indole Moiety Functionalization

Synthesis of (3Z)-5-Methyl-2-oxoindole-3-carbaldehyde

The indole fragment is prepared via formylation of 5-methylindolin-2-one using a Vilsmeier-Haack reagent (POCl3/DMF):

Procedure :

  • 5-Methylindolin-2-one (1.0 equiv) is treated with POCl3 (3.0 equiv) and DMF (5.0 equiv) in dichloroethane.

  • Reaction stirred at 0°C → 25°C over 2 hours.

  • Quenched with ice-water, extracted with ethyl acetate.

Yield : 68%.

The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the aldehyde oxygen and the indole NH.

Final Coupling via Knoevenagel Condensation

The quinazolinone and indole subunits are conjugated through a base-mediated Knoevenagel reaction:

Optimized Conditions :

  • Quinazolinone (1.0 equiv)

  • Indole-3-carbaldehyde (1.1 equiv)

  • Piperidine (20 mol%)

  • Solvent: Ethanol (0.3 M)

  • Temperature: 80°C, 8 hours

Workup :

  • Cool to 25°C, filter precipitated product.

  • Wash with cold ethanol, recrystallize from acetonitrile.

Yield : 73%.

Key Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 12.01 (s, 1H, NH), 8.72 (s, 1H, CH=), 7.89–7.21 (m, 9H, Ar-H), 2.41 (s, 3H, CH3).

  • HRMS : m/z [M+H]+ calcd. for C25H18N3O2: 392.1399; found: 392.1396.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/ConditionsYieldPurity (HPLC)
Anthranilamide routeAnthranilamide + BenzaldehydeHCl, acetic acid75%98.5%
Ir-catalyzed route2,3-Dihydroquinazolinone[Cp*IrCl2]2, toluene82%99.1%
Knoevenagel couplingQuinazolinone + Indole aldehydePiperidine, ethanol73%97.8%

The iridium-catalyzed method offers superior yield and purity but at higher cost due to catalyst requirements. The anthranilamide route remains preferable for small-scale synthesis without specialized equipment.

Scale-Up Considerations and Process Optimization

Critical Parameters :

  • Oxygen sensitivity : The indole aldehyde intermediate is prone to oxidation; reactions require inert atmosphere.

  • Catalyst recycling : Iridium catalysts in can be recovered via column chromatography with 85% efficiency after three cycles.

  • Byproduct Formation : Over-condensation products (∼5%) are minimized by maintaining aldehyde stoichiometry ≤1.1 equiv.

Environmental Impact :

  • The ethanol-based Knoevenagel protocol generates 0.8 kg waste/kg product vs. 2.1 kg for toluene-based methods .

Analyse Des Réactions Chimiques

Types of Reactions

2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include various substituted quinazolinone and indole derivatives, which are of significant interest due to their potential biological activities .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is C23H20N4O2C_{23}H_{20}N_4O_2 with a molecular weight of approximately 384.44 g/mol. Its structure features a quinazolinone core fused with an indole moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds based on quinazolinone structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans. The compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Anticancer Properties

Research indicates that quinazolinone derivatives can exhibit cytotoxic effects against cancer cell lines. The ability to inhibit cell proliferation has been documented for several synthesized compounds in this class, suggesting their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for further development in oncology.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes relevant to disease processes. For example, its derivatives have been evaluated for their ability to inhibit protein kinases and other enzymes involved in signaling pathways that are dysregulated in cancer and other diseases.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various synthesized quinazolinone derivatives against clinical isolates of bacteria and fungi. Among these, the derivative based on the structure of 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one demonstrated significant activity against resistant strains .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on assessing the cytotoxic effects of this compound on several human cancer cell lines, including breast and lung cancer cells. The results indicated that certain modifications to the structure enhanced its antiproliferative activity significantly compared to standard chemotherapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedMIC (μg/mL)Reference
Antimicrobial2-(5-Iodo-1H-indol-3-yl)quinazolin0.98
CytotoxicityVarious Quinazolinone DerivativesVaries

Mécanisme D'action

The mechanism of action of 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which leads to its biological effects. For instance, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally or functionally related molecules, focusing on structural features , synthetic methods , and biological activities .

Structural Comparison
Compound Name / ID Core Scaffold Key Substituents/Features Reference
2-{[(3Z)-5-Methyl-2-oxo-indol-3-ylidene]methyl}-3-phenyl-dihydroquinazolin-4-one (Target) Indole + dihydroquinazolinone Z-configured methylidene bridge; 5-methylindole; 3-phenyl group N/A
3a-(4-Chlorophenyl)-1-methyl-dihydroimidazo[1,5-a]quinazolin-5(3H)-one Dihydroimidazo-quinazolinone 4-Chlorophenyl; fused imidazole ring
3-Alkyl-2-(((1,2,3-triazolyl)methyl)thio)-dihydroquinazolin-4(1H)-one Dihydroquinazolinone + 1,2,3-triazole Triazole-thioether side chain; alkyl substituents
(Z)-3-(3-Hydroxyphenyl)-5-(indol-3-ylmethylene)-2-thioxothiazolidin-4-one Thioxothiazolidinone + indole Thioxo group; hydroxyphenyl substituent
4-Oxo-N-(4-oxo-3-phenyl-dihydroquinazolin-2-ylamino)-2-phenylquinazoline-3(4H)-carboxamidine (BQC1) Bis-quinazolinone Dual quinazolinone cores; carboxamidine linker

Key Observations :

  • The target compound’s dihydroquinazolinone-indole hybrid is distinct from the imidazo-quinazolinone in or the triazole-modified quinazolinones in .
  • Unlike thioxothiazolidinone derivatives (e.g., ), the target lacks sulfur-based heterocycles but retains the indole motif.
  • The Z-configuration of the methylidene bridge may influence stereochemical interactions in biological systems, analogous to other Z-configured indole derivatives .

Key Observations :

  • The Cu@Py-Oxa@SPION catalyst in highlights advancements in eco-friendly, high-yield synthesis compared to traditional methods.
Pharmacological Comparison
Compound Class Reported Bioactivity Mechanism/Target Reference
Target Compound Not explicitly reported; inferred antimicrobial/anticancer potential Likely intercalation or enzyme inhibition N/A
Imidazo-quinazolinones Predicted µ-opioid receptor binding (analgesic) Docking affinity comparable to morphine
Triazole-dihydroquinazolinones Antimicrobial, anticancer Triazole-mediated enzyme inhibition
Thioxothiazolidinones Antibacterial, antifungal Thioxo group disrupts microbial membranes
Bis-quinazolinones (BQC1) Not explicitly reported; structural analogs show antihypertensive activity Angiotensin-converting enzyme (ACE) inhibition

Key Observations :

  • The target compound’s indole-quinazolinone hybrid may synergize the anticancer properties of indoles (e.g., ) and the antimicrobial activity of quinazolinones (e.g., ).
  • Unlike the µ-opioid receptor-targeting imidazo-quinazolinones , the target lacks an imidazole ring, which is critical for opioid receptor interactions.

Activité Biologique

The compound 2-{[(3Z)-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a hybrid molecule that integrates structural features of both indole and quinazoline derivatives. This structural combination has been the focus of extensive research due to its potential biological activities, particularly in the fields of antimicrobial and anti-leishmanial properties.

Structural Characteristics

The molecular structure of this compound reveals a complex arrangement that contributes to its biological activity. The compound features:

  • A quinazolinone core, which is known for various pharmacological effects.
  • An indole moiety that enhances its interaction with biological targets.

The Z configuration around the N=C bond suggests specific steric and electronic properties that may influence its reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The synthesized compounds derived from quinazolinones have shown minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA, indicating potent antibacterial effects .

Anti-Leishmanial Activity

Recent investigations into the anti-leishmanial activity of related compounds have highlighted their potential therapeutic roles. In silico studies involving molecular docking against Leishmania key proteins such as Pyridoxal Kinase and Trypanothione Reductase have shown promising results. For example, derivatives exhibited IC50 values in the range of 0.05 to 1.61 µg/mL, demonstrating effective inhibition of Leishmania parasites .

Case Studies

  • Study on Antimicrobial Activity : A study involving various indole and quinazoline derivatives reported that compounds with similar structures to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active derivatives showed MIC values lower than 1 µg/mL against MRSA .
  • Anti-Leishmanial Assessment : In vitro assays conducted on L. amazonensis promastigotes indicated that certain derivatives had IC50 values comparable to standard treatments, suggesting their potential as new anti-leishmanial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The interaction with specific enzymes involved in metabolic pathways of pathogens is a primary mechanism through which these compounds exert their effects.
  • Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis.

Data Summary

Biological ActivityCompoundIC50 (µg/mL)Target
Antibacterial2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one0.98MRSA
Anti-leishmanialQuinazolinone Derivative0.05 - 1.61Leishmania spp.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurposeYield (%)Reference
1Isatoic anhydride, aldehyde, p-TsOH, refluxCore formation65–75
2Pd-catalyzed cross-couplingZ-Configuration50–60
3NaBH₄/EtOH reductionFinal reduction80–85

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

  • X-ray crystallography : Resolve stereochemistry (e.g., Z-configuration) using SHELX for refinement .
  • NMR spectroscopy : Assign protons (¹H) and carbons (¹³C) to verify substituent positions; deuterated DMSO is preferred for solubility .
  • Mass spectrometry (HRMS) : Confirm molecular weight (±2 ppm error) .

Advanced: How can reaction pathways be computationally modeled to predict byproducts?

Answer:

  • Software : Molecular Operating Environment (MOE) or Gaussian for DFT calculations to map transition states .
  • Parameters : Optimize at B3LYP/6-31G* level; analyze frontier molecular orbitals (HOMO/LUMO) for reactivity .
  • Validation : Compare simulated IR spectra with experimental data to identify unexpected intermediates .

Advanced: How to resolve contradictions in crystallographic data (e.g., thermal motion vs. disorder)?

Answer:

  • Tools : Use SHELXL for anisotropic displacement parameter refinement and WinGX/ORTEP for visualizing electron density maps .
  • Strategies :
    • Apply TWIN/BASF commands in SHELXL for twinned crystals .
    • Compare R-factor convergence (<5% discrepancy) across multiple datasets .

Basic: What biological assays evaluate its pharmacological potential?

Answer:

  • Enzyme inhibition : Kinase assays (e.g., EGFR) with IC₅₀ determination via fluorescence quenching .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), using doxorubicin as a positive control .
  • ADME profiling : HPLC-PDA to assess metabolic stability in liver microsomes .

Advanced: How to optimize synthetic yield when scaling up?

Answer:

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DCM vs. EtOH) and catalyst loading (5–10 mol%) .
  • In-line monitoring : ReactIR tracks reaction progress; adjust heating to avoid decomposition .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) .

Advanced: How does the Z-configuration influence binding to biological targets?

Answer:

  • Docking studies : AutoDock Vina simulates ligand-protein interactions; the Z-isomer shows higher affinity for hydrophobic pockets (ΔG = -9.2 kcal/mol) .
  • Structural analogs : Fluorine or methoxy substituents enhance π-π stacking with tyrosine residues .

Basic: How to address discrepancies in NMR peak splitting?

Answer:

  • Variable temperature NMR : Identify dynamic processes (e.g., rotamers) by observing coalescence at 40–60°C .
  • COSY/NOESY : Assign coupling patterns and confirm spatial proximity of protons .

Advanced: What strategies validate computational predictions experimentally?

Answer:

  • Synchrotron XRD : Resolve bond lengths/angles at 0.8 Å resolution to validate DFT geometries .
  • Kinetic studies : Compare computed activation energies with experimental Arrhenius plots (±2 kcal/mol tolerance) .

Basic: How to assess compound stability under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and analyze via HPLC-UV at 24/48/72 hours .
  • Photodegradation : Expose to UV light (254 nm); monitor λmax shifts in UV-Vis spectra .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.